7-[(4-chloro-2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound that belongs to the class of chromanone derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound includes a chromanone core, which is a significant structural entity in many pharmaceutical agents .
Preparation Methods
The synthesis of 7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common synthetic route includes the reaction of 4-chloro-2-fluorophenol with a suitable methylating agent to form the corresponding methyl ether. This intermediate is then subjected to cyclization reactions under specific conditions to form the chromanone core . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other chromanone derivatives with different substituents. For example:
7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE: This compound has a similar structure but differs in the degree of saturation in the chromanone core.
7,9-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE: This compound has additional substituents, leading to different chemical and biological properties.
The uniqueness of 7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific substituents, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H16ClFO3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
7-[(4-chloro-2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H16ClFO3/c1-11-18(24-10-12-5-6-13(21)9-17(12)22)8-7-15-14-3-2-4-16(14)20(23)25-19(11)15/h5-9H,2-4,10H2,1H3 |
InChI Key |
RDNMLUPPFNKKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
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